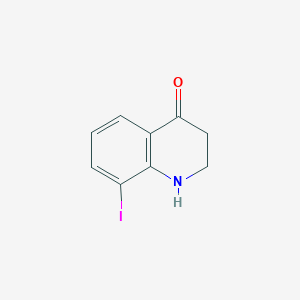

8-Iodo-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-iodo-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMXXMZXOHLUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457707 | |

| Record name | 8-IODO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328546-78-7 | |

| Record name | 8-IODO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Iodo 2,3 Dihydroquinolin 4 1h One

Classical and Established Synthetic Approaches

Traditional methods for constructing the 2,3-dihydroquinolin-4(1H)-one core often rely on intramolecular cyclization or condensation reactions, which are valued for their simplicity and the use of readily available starting materials.

Acid- or Base-Mediated Cyclization of 2-Aminochalcones

The intramolecular cyclization of 2-aminochalcones is a well-established and direct route to 2-aryl-2,3-dihydroquinolin-4(1H)-ones. researchgate.net This transformation can be promoted by either acid or base catalysts. The reaction proceeds via an intramolecular aza-Michael addition, where the amino group attacks the α,β-unsaturated ketone system of the chalcone (B49325) backbone. researchgate.net

To synthesize the target compound, 8-iodo-2,3-dihydroquinolin-4(1H)-one, the precursor would be a 2-amino-3-iodochalcone. The reaction is typically facilitated by heating in the presence of the catalyst. A variety of catalytic systems have been employed for this type of cyclization, demonstrating the method's versatility. organic-chemistry.org

Table 1: Catalysts for Intramolecular Cyclization of 2-Aminochalcones This table is illustrative of catalysts used for the general transformation and are applicable for the synthesis of the iodo-substituted analogue.

| Catalyst Type | Specific Catalyst Example | Typical Conditions | Reference |

| Lewis Acid | Indium(III) chloride (InCl₃)/SiO₂ | Microwave, Solvent-free | organic-chemistry.org |

| Lewis Acid | Zirconyl nitrate (B79036) | Mild conditions | organic-chemistry.org |

| Brønsted Acid | Phosphoric acid (H₃PO₄)/Acetic Acid (HOAc) | Heating | researchgate.net |

| Base | Sodium Hydroxide (NaOH) | Ethanol, Heating | researchgate.net |

| Ionic Liquid | [C₈dabco]Br | Heating, Recyclable Catalyst | researchgate.net |

The choice of catalyst can influence reaction times and yields, with modern variations using solid-supported catalysts or microwave irradiation to enhance efficiency and align with green chemistry principles. organic-chemistry.org

Condensation Reactions with Substituted Acetophenones and Aldehydes

Another classical approach involves the condensation of a substituted 2-aminoacetophenone (B1585202) with an aldehyde. This method, often a variation of the Claisen-Schmidt condensation, can be performed as a one-pot synthesis. organic-chemistry.orgnih.gov For the synthesis of 8-iodo-2,3-dihydroquinolin-4(1H)-one, the reaction would involve 2-amino-3-iodoacetophenone and a suitable aldehyde, typically formaldehyde (B43269) or a derivative that can provide the C2 carbon of the quinolinone ring.

The reaction is generally catalyzed by an acid or base. The initial step is an aldol (B89426) condensation to form a chalcone-like intermediate in situ, which then rapidly undergoes intramolecular cyclization as described in the previous section. Silver(I) triflate has been shown to be an effective catalyst for this one-pot procedure, tolerating a wide range of functional groups on the aldehyde. organic-chemistry.org

Modern Catalytic Strategies

Advances in organometallic chemistry have introduced highly efficient and selective catalytic methods for the synthesis of heterocyclic compounds, with palladium-based catalysts being particularly prominent. rsc.org

Palladium-Catalyzed Reactions

Palladium catalysts excel at forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in the assembly of complex ring systems. iupac.orgmit.edu These reactions often proceed under mild conditions and with high functional group tolerance. nih.gov

The construction of the 2,3-dihydroquinolin-4(1H)-one ring can be achieved via a palladium-catalyzed intramolecular C-N bond formation, a variant of the Buchwald-Hartwig amination. organic-chemistry.org In this approach, a suitably functionalized precursor, such as a 2-halosubstituted aniline (B41778) derivative, undergoes cyclization.

For the target molecule, the synthesis could start from N-(2-bromo-6-iodophenyl)-3-halopropanamide. The palladium catalyst would facilitate the intramolecular coupling between the nitrogen of the amide and the carbon bearing the bromine atom, forming the heterocyclic ring. The choice of ligand for the palladium center is critical for the success of these coupling reactions. beilstein-journals.org

Table 2: Conditions for Pd-Catalyzed Intramolecular C-N Coupling This table presents typical conditions for Buchwald-Hartwig amination relevant to the formation of the quinolinone ring.

| Palladium Source | Ligand | Base | Solvent | Reference |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | beilstein-journals.org |

| Pd(OAc)₂ | DavePhos | K₂CO₃ / K-tert-butoxide | THF | organic-chemistry.org |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | nih.gov |

This strategy offers a modular approach, allowing for the introduction of various substituents on the aromatic ring and the heterocyclic core by selecting appropriately substituted starting materials.

Palladium-catalyzed cyclocarbonylation reactions are powerful tools for synthesizing carbonyl-containing heterocycles. nih.gov This methodology involves the reaction of a 2-iodoaniline (B362364) with carbon monoxide and an unsaturated partner, such as an alkyne or alkene. nih.gov

In a potential synthesis for a quinolin-4-one scaffold, a 2-iodoaniline derivative could react with an alkyne and carbon monoxide in the presence of a palladium catalyst. The reaction proceeds through a sequence of steps including oxidative addition of the aryl iodide to the palladium(0) complex, CO insertion, alkyne coordination and insertion, and finally, reductive elimination to yield the cyclized product. nih.gov While this method is more commonly reported for quinolin-2(1H)-ones or quinazolin-4(3H)-ones, modifications to the reaction partners and conditions could potentially direct the synthesis towards the 2,3-dihydroquinolin-4(1H)-one skeleton. nih.govnih.gov This approach is highly convergent, assembling the core structure from three separate components in a single operation.

Pd-Catalyzed Amidation and Intramolecular Cyclization Approaches

A mild, one-pot synthesis for 4-quinolones has been developed utilizing a sequential palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization. nih.govacs.org This method provides a straightforward route to 2-substituted 4-quinolones under optimized conditions. nih.gov The scope of this one-pot synthesis is quite general, accommodating a range of coupling partners. The reaction proceeds smoothly with alkyl, aryl, and heterocyclic amides. acs.org Specifically, alkylamides with one or no α-proton are suitable substrates, leading to high yields of the quinolone products. acs.org Arylamides have also been identified as excellent coupling partners, with the subsequent cyclization proceeding effectively. acs.org

| Coupling Partner | Catalyst System | Base | Outcome |

| Alkylamides | Palladium catalyst | Strong base for cyclization | High yields of 2-alkyl-4-quinolones acs.org |

| Arylamides | Palladium catalyst | Strong base for cyclization | Effective coupling and cyclization acs.org |

| Heterocyclic amides | Palladium catalyst | Strong base for cyclization | Successful reaction acs.org |

| Five-membered lactam | Palladium catalyst | Strong base for cyclization | High coupling efficiency acs.org |

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira reaction is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) cocatalyst. wikipedia.org This reaction is a powerful tool for introducing alkyne moieties onto aromatic and vinylic systems. organic-chemistry.org The reaction is typically carried out under mild conditions, such as at room temperature, in the presence of a mild base. wikipedia.orglibretexts.org These mild conditions have made the Sonogashira coupling a valuable method in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

The general mechanism involves a palladium cycle and a copper cycle. wikipedia.org The palladium cycle includes oxidative addition, transmetalation, and reductive elimination. The copper cycle is believed to involve the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org While a copper co-catalyst is often used to increase reactivity, its presence can sometimes lead to the formation of alkyne dimers. As a result, copper-free Sonogashira coupling protocols have also been developed. wikipedia.orglibretexts.org

| Component | Role | Common Examples |

| Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ jk-sci.com |

| Co-catalyst | Activates the alkyne | CuI wikipedia.orgjk-sci.com |

| Base | Neutralizes the HX byproduct and facilitates acetylide formation | Amines (e.g., Et₃N, i-Pr₂NH) jk-sci.com |

| Substrates | Reactants | Terminal alkyne and aryl/vinyl halide (e.g., 8-Iodo-2,3-dihydroquinolin-4(1H)-one) |

Suzuki-Miyaura Cross-Coupling for Aryl Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide or pseudo-halide, catalyzed by a palladium or nickel complex in the presence of a base. nih.gov This reaction is widely used due to its mild reaction conditions, the commercial availability and stability of organoboron reagents, and its tolerance of a wide variety of functional groups. nih.gov

A specific application of this reaction is the Suzuki-Miyaura Pd-catalyzed C-C cross-coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester. researchgate.net This reaction demonstrates the utility of the Suzuki-Miyaura coupling for introducing aryl groups at the 8-position of the quinolinone core. researchgate.net The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 8-iodoquinolin-4(1H)-one | Benzothiadiazole bispinacol boronic ester | Palladium catalyst | Not specified | 8,8'-(Benzo[c] organic-chemistry.orgacs.orgbeilstein-journals.orgthiadiazole-4,7-diyl)bis(quinolin-4-ol) researchgate.net |

| 2-azidoarylboronic acid pinacolate esters | Vinyl triflates | Palladium catalyst with phosphine (B1218219) ligands | Not specified | Functionalized 2-alkenylaryl azides nih.gov |

| Bromobenzoyl chlorides | Phenylboronic acids | Pd₂dba₃ | K₂CO₃ | Aryl ketones (e.g., 4-bromobenzophenone, 4-phenylbenzophenone) mdpi.com |

Copper-Catalyzed Cyclization and Coupling Reactions

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. A simple and convenient copper-catalyzed intermolecular cyclization reaction has been developed for the synthesis of quinolines from anilines and terminal acetylene (B1199291) esters. rsc.org This methodology constructs C-N and C-C bonds in a cascade process, yielding the desired products in moderate to good yields. rsc.org Another approach involves a copper-catalyzed dual cyclization for the synthesis of quinindoline derivatives. The proposed mechanism for this reaction begins with a Lewis acid-accelerated addition of aniline to a nitrile to form an indole (B1671886) substructure, followed by a Cu-catalyzed C-N coupling reaction to furnish the quinoline (B57606) subunit. nih.gov

Silver(I)-Catalyzed Methods

Silver(I) catalysis has emerged as a useful tool in organic synthesis. A novel method for synthesizing isoquinolones has been developed using a silver(I)-catalyzed intramolecular cyclization and an oxazole (B20620) ring-opening reaction. figshare.com This 6-endo-dig cyclization from an oxazole precursor leads to the formation of the isoquinolone core in high yield and selectivity. The reaction is carried out under mild conditions using silver acetate (B1210297) as a cost-effective catalyst. Mechanistic studies suggest that the nitrogen atom of the oxazole ring attacks the silver acetate-activated alkyne, and the addition of water facilitates the ring-opening step. figshare.com

Hypervalent Iodine(III)-Mediated Decarboxylative Cyclization

Hypervalent iodine(III) reagents have gained prominence as environmentally friendly and powerful oxidants in organic synthesis. nih.gov A metal-free method for the synthesis of 2-quinolinones has been developed through a hypervalent iodine(III)-mediated intramolecular decarboxylative Heck-type reaction of 2-vinyl-phenyl oxamic acids at room temperature. organic-chemistry.orgacs.orgnih.gov This protocol avoids the use of transition metals and features operational simplicity. organic-chemistry.orgacs.org The reaction exhibits excellent chemoselectivity and functional group compatibility, providing various 2-quinolinones in moderate to excellent yields. organic-chemistry.orgacs.org A plausible mechanism involves the formation of a cyclic iodine(III) monomer, which self-assembles into a macrocyclic trimer. The ring strain in this trimer facilitates the homolysis of the iodine-oxygen bond, leading to a radical decarboxylation and subsequent cyclization. acs.org

Organoiodine-Catalyzed Electrophilic Arene C(sp²)-H Amination

A robust, metal-free synthetic platform for the production of a wide range of modifiable 2-quinolones has been introduced, which leverages an innovative organoiodine-catalyzed electrophilic arene C(sp²)-H amination strategy. chemrxiv.org This method addresses the limitations of traditional syntheses that often rely on costly noble metal complexes and complex ligands. chemrxiv.org The key step in the proposed mechanistic pathway is an electrophilic arene C(sp²)-H amination reaction catalyzed by an aryl iodide, leading to the formation of the final arene C(sp²)-N bond. chemrxiv.org Control experiments have demonstrated that both the aryl iodide catalyst and an external oxidant are essential for the electrophilic amination step. chemrxiv.org

Green Chemistry and Sustainable Synthetic Pathways

In recent years, the principles of green chemistry have become integral to the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of quinolinones has benefited significantly from these advancements.

The reliance on transition-metal catalysts in organic synthesis often leads to concerns about cost, toxicity, and contamination of the final product. Consequently, metal-free synthetic strategies are highly desirable. One prominent metal-free approach for the synthesis of quinoline derivatives involves the use of molecular iodine as a catalyst. For instance, a one-pot synthesis of indoloquinolines has been achieved using iodine catalysis under microwave irradiation, demonstrating a rapid and efficient method. eurekalert.org While not directly applied to 8-iodo-2,3-dihydroquinolin-4(1H)-one, this highlights the potential of iodine to catalyze cyclization reactions leading to quinoline cores.

Another metal-free strategy involves the tandem cyclization of N-arylcinnamamides. For example, the reaction of N-arylcinnamamides with pentane-2,4-dione using K₂S₂O₈ as an oxidant in a mixture of acetonitrile (B52724) and water provides a metal-free route to 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com This radical-initiated process avoids the need for transition metals. Furthermore, iodine(III) reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) have been used to promote the oxidative cycloaddition of substituted benzamides and alkynes to form isoquinolones, showcasing another metal-free pathway for the formation of related heterocyclic systems. nih.govacs.org

These metal-free methods offer a foundation for developing a synthesis of 8-iodo-2,3-dihydroquinolin-4(1H)-one, potentially by starting with an appropriately substituted and iodinated aniline precursor and employing a metal-free cyclization strategy.

Performing organic reactions in water is a key aspect of green chemistry, as it avoids the use of volatile and often toxic organic solvents. The challenge lies in the fact that many catalysts, particularly Lewis acids, are deactivated by water. The development of water-tolerant Lewis acids has therefore opened up new avenues for aqueous-phase synthesis.

For the synthesis of quinolines, Lewis acid-surfactant-combined catalysts (LASCs) have been shown to be effective in water. lookchem.com For example, scandium tris(dodecyl sulfate) can catalyze the Friedländer annulation in water to produce various quinoline derivatives in excellent yields. lookchem.com Zirconyl nitrate is another water-tolerant Lewis acid that facilitates the intramolecular cyclization of o-aminochalcones to yield 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild conditions. organic-chemistry.org These catalysts are often recoverable and reusable, adding to the sustainability of the process.

The application of such water-tolerant Lewis acids could be envisioned for the cyclization of an iodinated precursor to form 8-iodo-2,3-dihydroquinolin-4(1H)-one in an aqueous medium, thereby significantly improving the environmental profile of the synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Medium | Key Advantage |

| Water-Tolerant Lewis Acid | Scandium tris(dodecyl sulfate) | Friedländer Annulation | Water | Enables reaction in aqueous media |

| Water-Tolerant Lewis Acid | Zirconyl Nitrate | Intramolecular Cyclization | Water | Mild conditions, improved yields |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inijpsjournal.com This technology is particularly well-suited for the synthesis of heterocyclic compounds.

The synthesis of quinolines and dihydroquinolines has been efficiently achieved under solvent-free conditions using microwave irradiation. ias.ac.inresearchgate.net For instance, the reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation provides a rapid and solvent-free route to these compounds. ias.ac.in Similarly, the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been reported under solvent-free microwave conditions. organic-chemistry.org The use of molecular iodine as a catalyst in microwave-assisted reactions has also been demonstrated for the rapid synthesis of indoloquinolines. eurekalert.org

A potential microwave-assisted synthesis of 8-iodo-2,3-dihydroquinolin-4(1H)-one could involve the rapid, solvent-free cyclization of a suitable iodinated precursor, significantly reducing reaction time and energy consumption.

| Heating Method | Reaction | Conditions | Advantages |

| Microwave | Anilines + Alkyl Vinyl Ketones | Solvent-free, Indium(III) chloride | Rapid, efficient, solvent-free |

| Microwave | 2-Aminochalcones Cyclization | Solvent-free | Environmentally friendly |

| Microwave | Indoloquinoline Synthesis | Iodine catalyst | Rapid, one-pot |

Eliminating the use of solvents, particularly volatile organic compounds (VOCs), is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste and eliminating solvent-related toxicity and hazards.

Several methods for the synthesis of quinolinones and related heterocycles have been developed under solvent-free conditions. The Biginelli reaction, for the synthesis of dihydropyrimidinones, can be efficiently carried out under solvent-free conditions using a recyclable copper methanesulfonate (B1217627) catalyst. nih.gov For quinazolinone synthesis, a solvent-free reaction of anthranilic acid and amides catalyzed by montmorillonite (B579905) K-10 clay has been reported. researchgate.net As mentioned previously, microwave-assisted syntheses of quinolines and dihydroquinolines have also been successfully performed without a solvent. organic-chemistry.orgias.ac.in

These examples demonstrate the feasibility of performing the key cyclization step for the formation of the dihydroquinolinone ring system under solvent-free conditions. A synthetic route to 8-iodo-2,3-dihydroquinolin-4(1H)-one could be designed to incorporate a solvent-free cyclization, potentially under thermal or microwave conditions, to create a more sustainable process.

Retrosynthetic Analysis of 8-Iodo-2,3-dihydroquinolin-4(1H)-one

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions.

A plausible retrosynthetic analysis for 8-iodo-2,3-dihydroquinolin-4(1H)-one begins with the disconnection of the amide bond within the heterocyclic ring, a common strategy for nitrogen-containing heterocycles. This leads to an iodinated aminophenyl propanoic acid derivative. This disconnection is based on the well-established intramolecular cyclization reactions, such as Friedel-Crafts acylation or other acid-catalyzed cyclizations, to form the dihydroquinolinone ring.

Further disconnection of the C-C bond in the propanoic acid side chain suggests a precursor such as an iodinated aniline and an acrylic acid derivative. This disconnection corresponds to a Michael addition reaction, where the aniline nitrogen would add to an activated alkene.

Alternatively, a Friedländer-type synthesis approach can be considered. This would involve disconnecting the molecule into an 8-iodo-2-aminoacetophenone and a one-carbon component that can provide the C2 carbon of the dihydroquinolinone ring.

A third approach involves an intramolecular cyclization of an o-aminochalcone derivative. In this case, the retrosynthetic disconnection would break the bond between the nitrogen and the C2 carbon, and the C3-C4 bond, leading back to an 8-iodo-2-aminoacetophenone and an aldehyde.

These retrosynthetic pathways provide several viable synthetic routes starting from readily accessible iodinated aniline or acetophenone (B1666503) derivatives.

Stereoselective and Enantioselective Synthesis Strategies

While 8-iodo-2,3-dihydroquinolin-4(1H)-one itself is achiral, the introduction of substituents at the 2- or 3-positions would create stereocenters, making stereoselective synthesis a critical consideration. The development of enantioselective methods for the synthesis of dihydroquinolinones is an active area of research.

One approach to achieving enantioselectivity is through asymmetric catalysis. For example, a chiral tertiary amine-thiourea catalyst has been used for the asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones. nih.gov This catalyst facilitates a highly enantioselective intramolecular conjugate addition. Another method employs a chiral supramolecular host, per-6-amino-β-cyclodextrin, as a base to catalyze the condensation of 2-aminoacetophenone with aldehydes, yielding chiral dihydroquinolinones with good enantiomeric excesses. nih.govmdpi.com

Furthermore, borane-catalyzed redox-neutral 1,7-hydride shifts in amino-substituted chalcones have been shown to produce dihydroquinolin-4-ones with excellent diastereoselectivity. nih.govresearchgate.net This method could potentially be adapted for an enantioselective variant by using a chiral borane (B79455) catalyst.

Should a chiral analog of 8-iodo-2,3-dihydroquinolin-4(1H)-one be the target, these stereoselective and enantioselective strategies would be directly applicable, likely involving the cyclization of a prochiral iodinated precursor in the presence of a suitable chiral catalyst or auxiliary.

Detailed Mechanistic Pathways of Cyclization Reactions

The formation of the 2,3-dihydroquinolin-4(1H)-one core is typically achieved through cyclization reactions that establish the critical carbon-carbon and carbon-nitrogen bonds of the heterocyclic ring.

Transition metal catalysts, particularly palladium complexes, are pivotal in constructing the dihydroquinolinone framework. nih.gov These catalysts facilitate key bond-forming events, such as C-N and C-C cross-coupling reactions, which are often essential steps in the cyclization cascade. nih.govrsc.org

Palladium-catalyzed reactions often proceed through a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. numberanalytics.com For instance, the synthesis can involve an intramolecular Buchwald-Hartwig amination, a powerful method for C-N bond formation. nih.gov In this pathway, a Pd(0) catalyst undergoes oxidative addition into an aryl halide bond (e.g., an ortho-halide on an N-aryl acrylamide (B121943) precursor). The resulting arylpalladium(II) complex then undergoes intramolecular coordination with the amide nitrogen, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Similarly, intramolecular Heck reactions are employed for C-C bond formation. rsc.org The mechanism involves the oxidative addition of Pd(0) to an aryl halide, followed by coordination of the alkene moiety of the side chain. numberanalytics.comnumberanalytics.com Subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new C-C bond and a σ-alkylpalladium intermediate, which then undergoes β-hydride elimination to yield the cyclized product. numberanalytics.com

Table 1: Catalysts in Dihydroquinolinone Synthesis

| Catalyst System | Reaction Type | Role of Catalyst |

| Pd(OAc)₂ / PPh₃ | Heck Coupling / Cyclization | Facilitates C-C bond formation between an aryl group and an alkene. nih.gov |

| Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig Amination | Catalyzes intramolecular C-N bond formation to close the heterocyclic ring. |

| PdCl₂(PPh₃)₂ / DPPP | Sequential Amination | Promotes intermolecular C-N coupling followed by intramolecular allylic amination. nih.gov |

| NiCl₂(dme) / Ligand | Radical Addition/Cyclization | Initiates single-electron transfer to generate radical intermediates for cyclization. |

Radical-mediated pathways provide an alternative approach to constructing the quinolinone ring system. These reactions often involve the generation of radical intermediates that undergo cyclization. nih.gov Decarboxylative cyclizations are particularly noteworthy as they utilize readily available carboxylic acids as starting materials.

In a typical radical decarboxylative mechanism, a photocatalyst or a transition metal catalyst initiates the formation of a radical from a carboxylic acid derivative. For example, a visible-light-induced palladium-catalyzed decarboxylative [4+2] cycloaddition can be used. In this process, a vinyl benzoxazinanone reacts with a carboxylic acid. The reaction is believed to proceed via the formation of a ketene (B1206846) intermediate through a Wolff rearrangement, which then participates in the cycloaddition. Another pathway involves the single-electron oxidation of a carboxylate to generate a carboxyl radical, which rapidly loses CO₂ to form an alkyl or vinyl radical. This radical then adds to an intramolecular acceptor, such as an aromatic ring or an alkene, initiating the cyclization cascade. The resulting cyclic radical intermediate is subsequently oxidized and quenched to afford the final 3,4-dihydroquinolin-2(1H)-one product.

Non-metallic, organocatalytic methods for synthesizing dihydroquinolin-4-ones have been developed that proceed through distinct zwitterionic intermediates. One such mechanism is a borane-catalyzed redox-neutral endo-1,7-hydride shift. organic-chemistry.org

The proposed pathway begins with the activation of an amino-substituted chalcone by a Lewis acid catalyst, such as B(C₆F₅)₃. This activation facilitates a 1,7-hydride shift from the amine's α-carbon to the β-carbon of the enone system. This key step results in the formation of a zwitterionic intermediate characterized as an iminium enolate. This highly reactive species then rapidly collapses through an intramolecular cyclization, where the enolate attacks the iminium ion, to form the 2,3-dihydroquinolin-4(1H)-one scaffold with high diastereoselectivity. organic-chemistry.org Computational studies and kinetic experiments have supported the existence of this zwitterionic pathway. organic-chemistry.org

In many palladium-catalyzed cyclizations, specific organometallic intermediates such as σ-complexes and metal-vinyl (M-Vinyl) species are fundamental to the reaction mechanism.

σ-Complexes: A σ-complex (sigma-complex) is a crucial intermediate in the migratory insertion step of reactions like the Heck cyclization. numberanalytics.com After the initial oxidative addition of Pd(0) to the aryl halide and coordination of the pendant alkene, a four-membered ring transition state is formed. The aryl group then migrates to one of the alkene carbons, forming a new C-C σ-bond and a C-Pd σ-bond. This new species is the σ-alkylpalladium intermediate. The stability and subsequent reaction of this complex dictate the regioselectivity and stereoselectivity of the cyclization.

M-Vinyl Species: Vinylpalladium complexes can serve as key intermediates in certain annulation reactions to form quinolinones. nih.gov For example, the reaction of an o-iodoaniline derivative with an internal alkyne in the presence of a palladium catalyst can generate a vinylpalladium intermediate. nih.gov This species is formed by the insertion of the alkyne into the aryl-palladium bond. Subsequent reaction, such as carbon monoxide insertion followed by reductive elimination (C-N coupling), leads to the formation of the quinolinone ring. nih.gov The characterization of stable cyclic vinylpalladium complexes lends support to their role as intermediates in such catalytic cycles. rsc.org

Oxidative Aromatization and Dehydrogenation Mechanisms

The 2,3-dihydroquinolin-4(1H)-one scaffold can be converted to the corresponding aromatic 4-quinolinone through oxidative dehydrogenation. A common and efficient method involves the use of persulfate salts activated by transition metals like iron or copper. mdpi.comresearchgate.net

The proposed mechanism for this transformation is believed to proceed via a radical pathway. The process is initiated by the transition metal (e.g., Fe(II)), which reduces the persulfate anion (S₂O₈²⁻) to generate a sulfate (B86663) radical anion (SO₄⁻•). This highly reactive radical then abstracts a hydrogen atom from the C-3 position of the dihydroquinolinone ring, which is activated by the adjacent carbonyl and aromatic ring. This abstraction forms a carbon-centered radical intermediate. A second hydrogen atom is then abstracted from the C-2 position by another sulfate radical or through a subsequent oxidation step, leading to the formation of the aromatic quinolinone product. This method is valued for its use of inexpensive and environmentally benign reagents. mdpi.com

Table 2: Conditions for Oxidative Aromatization of Dihydroquinolin-2(1H)-ones

| Oxidant System | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| K₂S₂O₈ | FeSO₄·7H₂O | CH₃CN/H₂O | 80 | 85 | mdpi.com |

| K₂S₂O₈ | CuSO₄·5H₂O | CH₃CN/H₂O | 80 | 81 | mdpi.com |

| (NH₄)₂S₂O₈ | FeSO₄·7H₂O | CH₃CN/H₂O | 80 | 82 | mdpi.com |

| DDQ | None | Dioxane | 100 | High (but uneconomical) | mdpi.com |

| MnO₂ | None | Toluene | 110 | Low Conversion | mdpi.com |

Influence of Substituents on Reaction Kinetics and Selectivity

The nature and position of substituents on the aromatic ring of the precursors significantly impact the kinetics and selectivity of the cyclization reactions. The 8-iodo substituent in 8-Iodo-2,3-dihydroquinolin-4(1H)-one exerts both electronic and steric effects.

Electronic Effects: The iodine atom is an interesting substituent as it is deactivating due to its electron-withdrawing inductive effect (-I) but is ortho, para-directing in electrophilic aromatic substitution due to its weak electron-donating resonance effect (+R). In reactions where the aniline-derived ring acts as a nucleophile (e.g., intramolecular Friedel-Crafts type cyclizations), the strong inductive effect of the iodine at the ortho position (C-8) decreases the nucleophilicity of the ring, potentially slowing down the reaction rate compared to an unsubstituted analogue. Conversely, in metal-catalyzed cross-coupling reactions, the C-I bond is highly reactive towards oxidative addition, which can facilitate the initiation of catalytic cycles.

Steric Effects: The bulky iodine atom at the C-8 position can introduce significant steric hindrance. This can influence the conformation of reaction intermediates and transition states, thereby affecting the stereoselectivity of the cyclization. For example, it could direct the approach of reagents or influence the facial selectivity in reactions that form new stereocenters at C-2 or C-3. In palladium-catalyzed reactions, the steric bulk at the ortho position can affect the rate of oxidative addition and the geometry of the resulting organopalladium complex.

Reactivity and Applications in Chemical Research

The primary significance of 8-Iodo-2,3-dihydroquinolin-4(1H)-one in advanced chemical research lies in its potential as a versatile building block for the synthesis of more complex molecules. The carbon-iodine bond at the 8-position is a key functional group that enables a wide range of powerful palladium-catalyzed cross-coupling reactions. semanticscholar.org This allows for the selective introduction of various substituents onto the aromatic ring of the dihydroquinolinone core.

Key potential applications in synthesis include:

Suzuki-Miyaura Coupling: This reaction would involve coupling the 8-iodo position with a variety of aryl or heteroaryl boronic acids or esters. nih.govorganic-chemistry.org This provides a direct and highly efficient route to synthesize novel 8-aryl-2,3-dihydroquinolin-4(1H)-one derivatives, which are of interest in medicinal chemistry for their potential biological activities. rsc.org

Heck Reaction: The Heck reaction allows for the coupling of the iodoarene with an alkene, attaching a vinyl group to the 8-position of the scaffold. wikipedia.orgorganic-chemistry.org This transformation is valuable for creating extended conjugated systems or for further functionalization of the newly introduced double bond. youtube.com

Sonogashira Coupling: By reacting with a terminal alkyne in the presence of a palladium and copper co-catalyst system, an alkynyl group can be introduced at the 8-position. These alkynyl-substituted heterocycles are important intermediates in organic synthesis and are found in various functional materials.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would enable the synthesis of 8-amino-substituted dihydroquinolinones by coupling the iodo-derivative with a wide range of primary or secondary amines.

Through these and other cross-coupling reactions, 8-Iodo-2,3-dihydroquinolin-4(1H)-one serves as a gateway to a vast library of previously inaccessible 8-substituted dihydroquinolinone analogues. The ability to precisely and efficiently modify this position is critical for structure-activity relationship (SAR) studies in drug discovery and for tuning the electronic and photophysical properties of molecules in materials science.

Functionalization and Derivatization Strategies for 8 Iodo 2,3 Dihydroquinolin 4 1h One

Modification at the Iodine Atom (C-8 Position)

The carbon-iodine bond at the C-8 position is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes it an excellent handle for introducing new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used to modify aryl halides. wikipedia.org The 8-iodo substituent on the dihydroquinolinone ring serves as an effective electrophilic partner in these transformations.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium(0) complex. wikipedia.orgfishersci.co.uk This reaction is noted for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids. fishersci.co.ukorganic-chemistry.org The reaction of 8-iodoquinolin-4(1H)-one, a close analog of the target compound, with a benzothiadiazole (BTZ) bispinacol boronic ester has been demonstrated to proceed rapidly (within 5 minutes) to afford the corresponding biaryl product. researchgate.netresearchgate.net This highlights the utility of the Suzuki reaction for creating complex molecular structures from the 8-iodo-quinolinone scaffold.

Sonogashira Reaction: The Sonogashira coupling is a method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly valuable for the synthesis of substituted alkynes. The reactivity of aryl iodides in Sonogashira couplings is generally high, suggesting that 8-Iodo-2,3-dihydroquinolin-4(1H)-one would be a suitable substrate for introducing alkynyl moieties at the C-8 position. youtube.com These reactions are carried out under mild conditions, often at room temperature, which is advantageous for complex molecule synthesis. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This transformation results in the formation of a substituted alkene and is a key method for C-C bond formation. wikipedia.org The reaction generally exhibits high trans selectivity. organic-chemistry.org Given the reactivity of aryl iodides, the 8-iodo position of the dihydroquinolinone can be functionalized with various alkenes to introduce vinyl groups. Research on 1-protected-4-iodo-1H-pyrazoles has shown that acrylates are particularly effective coupling partners in Heck reactions. clockss.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 8-Aryl/Vinyl-dihydroquinolinone |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 8-Alkynyl-dihydroquinolinone |

| Heck | Alkene (CH₂=CHR) | Pd(0) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 8-Alkenyl-dihydroquinolinone |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.com For this reaction to proceed, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The dihydroquinolinone ring itself is not strongly electron-deficient, which generally makes the C-I bond at the C-8 position less susceptible to classical SNAr reactions under standard conditions.

However, variants of nucleophilic substitution, such as those catalyzed by transition metals (e.g., copper-catalyzed Ullmann condensation), can facilitate the substitution of the iodine atom with various nucleophiles, including amines, alcohols, and thiols. These methods expand the scope of possible modifications at the C-8 position beyond carbon-carbon bond formation.

Functionalization at the Quinolinone Ring System

Beyond the C-8 iodo group, the dihydroquinolinone scaffold offers several other positions for chemical modification, allowing for the synthesis of a diverse library of compounds.

The nitrogen atom at the N-1 position is a key site for functionalization. As a secondary amide, the N-H proton can be removed by a suitable base, generating an amide anion that can act as a nucleophile.

N-Alkylation: Alkylation at the N-1 position can be achieved by treating the 8-Iodo-2,3-dihydroquinolin-4(1H)-one with a base followed by an alkylating agent (e.g., alkyl halides or sulfates). This introduces an alkyl group onto the nitrogen atom, which can significantly alter the molecule's physical and biological properties.

N-Arylation: N-arylation of amides and related N-heterocycles can be accomplished through several methods, including the Buchwald-Hartwig and Chan-Lam cross-coupling reactions. The Chan-Lam coupling, which uses aryl boronic acids as the aryl source and a copper catalyst, is particularly noteworthy for its mild reaction conditions, often proceeding in the presence of air. nih.gov This method has been successfully applied to the N-arylation of 3-formylquinolin-2(1H)-ones, indicating its potential applicability to the dihydroquinolinone system. nih.gov

The methylene groups at the C-2 and C-3 positions, adjacent to the nitrogen and carbonyl groups, respectively, are potential sites for functionalization.

The C-3 position, being α to the carbonyl group, can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups. For instance, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides has been used to synthesize cyano-containing 3,4-dihydroquinolin-2(1H)-ones, demonstrating a method for functionalizing the C-3 position. mdpi.com

Directed C-H functionalization is another powerful strategy. nih.gov While direct C-H functionalization of the C-2 or C-3 positions in the saturated ring can be challenging, modifications of related quinoline (B57606) systems suggest that with appropriate directing groups, selective derivatization is feasible. chemrxiv.org

The term "functional group" in organic chemistry refers to specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. pressbooks.pubyoutube.combccampus.ca The strategic introduction of various functional groups onto the 8-Iodo-2,3-dihydroquinolin-4(1H)-one scaffold is essential for modulating its chemical properties.

Methods for introducing new functional groups can include:

Halogenation: Further halogenation on the aromatic ring can be achieved under specific conditions, providing additional handles for cross-coupling reactions.

Nitration: Electrophilic nitration can introduce a nitro group onto the aromatic portion of the molecule, which can then be reduced to an amino group, opening up further derivatization pathways.

Formylation: The introduction of an aldehyde group (formylation) can be achieved through reactions like the Vilsmeier-Haack reaction, providing a versatile group for subsequent transformations such as reductive amination or Wittig reactions.

The combination of these strategies allows for a systematic and versatile approach to the derivatization of 8-Iodo-2,3-dihydroquinolin-4(1H)-one, enabling the synthesis of a wide range of analogs with tailored properties.

| Position | Reaction Type | Reagents (Example) | Introduced Group |

|---|---|---|---|

| N-1 | Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Alkyl |

| N-1 | Arylation (Chan-Lam) | Aryl Boronic Acid, Cu(OAc)₂ | Aryl |

| C-3 (via enolate) | Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | Alkyl |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

Oxidative Transformations to Aromatic Quinoline Systems

The conversion of the 2,3-dihydroquinolin-4(1H)-one core to the corresponding aromatic 4(1H)-quinolinone is a key transformation, as it introduces a planar, conjugated system often found in bioactive compounds. chemicalbook.comindochembull.com While direct studies on 8-Iodo-2,3-dihydroquinolin-4(1H)-one are not extensively documented, several methods developed for analogous systems are applicable.

One prominent method involves the use of molecular iodine in refluxing methanol. This approach has been successfully employed for the oxidative aromatization of 2-aryl-1,2,3,4-tetrahydro-4-quinolones, yielding 4-methoxy-2-phenylquinolines. nih.gov The reaction proceeds via an iodine-mediated oxidation process, which is particularly suitable for substrates that are stable under mild oxidative and acidic conditions. nih.govresearchgate.net The presence of the C8-iodo substituent in the target molecule is expected to be compatible with this method.

Another effective strategy for the aromatization of dihydroquinolinones utilizes transition-metal-activated persulfate salts. nih.govresearchgate.net Inorganic persulfates, activated by readily available metals like iron or copper, have been shown to be efficient reagents for the oxidative aromatization of 3,4-dihydroquinolin-2(1H)-ones. nih.gov This protocol aligns with green chemistry principles and has been demonstrated on a large scale for the synthesis of key pharmaceutical intermediates. nih.gov The application of this method to 8-Iodo-2,3-dihydroquinolin-4(1H)-one would likely proceed efficiently to yield 8-Iodo-4(1H)-quinolinone.

Below is a table summarizing potential oxidative aromatization methods applicable to 8-Iodo-2,3-dihydroquinolin-4(1H)-one, based on studies with analogous compounds.

| Reagent/Catalyst System | Solvent | Conditions | Product | Ref. |

| I₂ | Methanol | Reflux | 8-Iodo-4-methoxyquinoline | nih.gov |

| FeSO₄·7H₂O / K₂S₂O₈ | H₂O/CH₃CN | 80 °C | 8-Iodoquinolin-4(1H)-one | nih.gov |

| CuSO₄·5H₂O / K₂S₂O₈ | H₂O/CH₃CN | 80 °C | 8-Iodoquinolin-4(1H)-one | nih.gov |

Regioselective and Chemoselective Functionalization Approaches

Following aromatization to the stable 8-Iodoquinolin-4(1H)-one scaffold, the molecule presents several sites for further functionalization. The iodine atom at the C8 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the various C-H bonds on both the carbocyclic and heterocyclic rings offer potential sites for direct functionalization. nih.gov

C-H Functionalization: Regioselective C-H activation provides a powerful tool for derivatization without the need for pre-functionalized substrates. mdpi.comnih.gov For the quinolin-4(1H)-one core, palladium-catalyzed C-H arylation has been demonstrated at the C3, C5, and C8 positions, with selectivity controlled by either the substrate or the choice of solvent. researchgate.net In the case of 8-Iodoquinolin-4(1H)-one, the C8 position is already occupied, but this methodology highlights the potential for selective functionalization at the C3 and C5 positions to introduce aryl groups.

Cross-Coupling Reactions: The C8-iodo group is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds with high precision.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce aryl or heteroaryl substituents at the C8 position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 8-aminoquinoline (B160924) derivatives.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved by coupling with terminal alkynes, providing a gateway to further complex molecular architectures. organic-chemistry.org

Heck Coupling: Formation of C-C bonds with alkenes can be used to install vinyl groups at the C8 position. nih.gov

Carbonylation: Palladium-catalyzed carbonylation reactions can convert the C-I bond into a carboxylic acid derivative, such as an amide or ester. researchgate.netuc.pt This has been shown to be highly regioselective in di-iodo-quinoline systems. researchgate.netuc.pt

The chemoselectivity of these reactions is a key consideration. The N-H proton of the quinolinone is acidic and can compete in reactions involving strong bases. N-protection may be required for certain transformations. Furthermore, the presence of the carbonyl group and the iodo-substituent allows for orthogonal functionalization strategies, where each site can be addressed independently under specific reaction conditions.

The table below outlines potential regioselective functionalization reactions for the 8-Iodoquinolin-4(1H)-one scaffold, based on established methods for related quinoline and quinolinone systems.

| Reaction Type | Position | Reagents & Conditions | Product Type | Ref. |

| C-H Arylation | C5 | Ar-I, Pd(OAc)₂, AcOH | 5-Aryl-8-iodoquinolin-4(1H)-one | researchgate.net |

| C-H Arylation | C3 | Ar-I, Pd(OAc)₂, Solvent Control | 3-Aryl-8-iodoquinolin-4(1H)-one | researchgate.net |

| Suzuki Coupling | C8 | Ar-B(OH)₂, Pd Catalyst, Base | 8-Arylquinolin-4(1H)-one | nih.gov |

| Buchwald-Hartwig | C8 | R₂NH, Pd Catalyst, Base | 8-(Dialkylamino)quinolin-4(1H)-one | nih.gov |

| Sonogashira Coupling | C8 | Terminal Alkyne, Pd/Cu Catalyst | 8-Alkynylquinolin-4(1H)-one | organic-chemistry.org |

| Aminocarbonylation | C8 | Amine, CO, Pd Catalyst | 8-Carboxamidoquinolin-4(1H)-one | researchgate.netuc.pt |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 8-Iodo-2,3-dihydroquinolin-4(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular skeleton and the position of the iodo-substituent.

The ¹H NMR spectrum of 8-Iodo-2,3-dihydroquinolin-4(1H)-one is expected to display distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the dihydropyridinone ring. The aromatic region would feature signals for H-5, H-6, and H-7. Due to the influence of the electron-donating amino group and the electron-withdrawing carbonyl group, these protons will exhibit characteristic chemical shifts and coupling patterns. The aliphatic portion of the spectrum is characterized by two methylene groups, C-2 and C-3, which typically appear as triplets due to vicinal coupling.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be distinguished by a downfield signal for the carbonyl carbon (C-4), signals for the six aromatic carbons (four of which are protonated), and two upfield signals for the aliphatic carbons (C-2 and C-3). The carbon atom bearing the iodine (C-8) is expected to show a characteristic chemical shift due to the heavy atom effect.

Table 1: Predicted ¹H NMR Spectral Data for 8-Iodo-2,3-dihydroquinolin-4(1H)-one

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~3.5 | t | ~6.5 |

| H-3 | ~2.8 | t | ~6.5 |

| H-5 | ~7.5 | d | ~7.8 |

| H-6 | ~6.8 | t | ~7.8 |

| H-7 | ~7.6 | d | ~7.8 |

Table 2: Predicted ¹³C NMR Spectral Data for 8-Iodo-2,3-dihydroquinolin-4(1H)-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~40 |

| C-3 | ~30 |

| C-4 | ~190 |

| C-4a | ~120 |

| C-5 | ~135 |

| C-6 | ~120 |

| C-7 | ~128 |

| C-8 | ~90 |

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 8-Iodo-2,3-dihydroquinolin-4(1H)-one, a COSY spectrum would show a correlation between the protons on C-2 and C-3, confirming their adjacent relationship. It would also show correlations between the neighboring aromatic protons (H-5 with H-6, and H-6 with H-7), allowing for the sequential assignment of the aromatic system. acs.orgresearchgate.netacs.org

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. An HSQC spectrum would show cross-peaks connecting the ¹H signals of H-2, H-3, H-5, H-6, and H-7 to the ¹³C signals of C-2, C-3, C-5, C-6, and C-7, respectively. This provides direct evidence for the C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the proton signal for H-2 would show a correlation to the carbonyl carbon C-4, and the aromatic proton H-7 would show correlations to C-5 and C-8a.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 8-Iodo-2,3-dihydroquinolin-4(1H)-one and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula is C₉H₈INO, which corresponds to a molecular weight of approximately 273.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak ([M]⁺) at m/z 273. chemguide.co.uk A key fragmentation pathway for iodo-substituted aromatic compounds is the cleavage of the carbon-iodine bond. docbrown.infodocbrown.info This would result in a significant peak corresponding to the loss of an iodine atom (m/z 127), leading to a fragment ion at m/z 146 ([M-I]⁺). Further fragmentation of the dihydroquinolinone ring system can also occur, providing additional structural information. libretexts.orggbiosciences.com A peak at m/z 127 corresponding to the iodine cation ([I]⁺) may also be observed. docbrown.info

Table 3: Expected Key Ions in the Mass Spectrum of 8-Iodo-2,3-dihydroquinolin-4(1H)-one

| m/z | Ion |

|---|---|

| 273 | [C₉H₈INO]⁺ (Molecular Ion, M⁺) |

| 146 | [C₉H₈NO]⁺ (M - I)⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 8-Iodo-2,3-dihydroquinolin-4(1H)-one would display characteristic absorption bands that confirm its key structural features.

The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretching of the ketone group, typically found in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amine within the ring is expected to appear as a moderate peak around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Table 4: Predicted Characteristic IR Absorption Bands for 8-Iodo-2,3-dihydroquinolin-4(1H)-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1650 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

X-ray Crystallography for Solid-State Structural Determination

It is expected that the dihydroquinolinone core would be largely planar, with the dihydropyridinone ring adopting a conformation that minimizes steric strain. The crystal packing would likely be dominated by intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or dimeric structures. researchgate.net Halogen bonding involving the iodine atom may also play a role in the crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 8-Iodo-2,3-dihydroquinolin-4(1H)-one is expected to show absorption bands characteristic of the quinolinone chromophore. researchgate.netmdpi.com

Typically, quinoline (B57606) derivatives exhibit multiple absorption bands in the UV region. rsc.org These absorptions are generally attributed to π → π* transitions within the aromatic system. The presence of the carbonyl group and the iodine atom can influence the position and intensity of these absorption maxima (λmax). The spectrum is likely to show strong absorptions in the range of 250-350 nm. nih.govresearchgate.net Solvatochromic effects, where the absorption maxima shift depending on the polarity of the solvent, can also be observed for this class of compounds. mdpi.com

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure of molecules, making it an ideal method for investigating the properties of 8-Iodo-2,3-dihydroquinolin-4(1H)-one. nih.govajchem-a.com DFT calculations can elucidate molecular structure, vibrational frequencies, and the energies of frontier molecular orbitals. nih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry of 8-Iodo-2,3-dihydroquinolin-4(1H)-one. nih.govresearchgate.net This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. nih.gov

The optimized structure provides a detailed picture of the molecule's architecture. For 8-Iodo-2,3-dihydroquinolin-4(1H)-one, calculations would confirm a non-planar structure, with the dihydro- portion of the quinolinone ring adopting a puckered conformation. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key to understanding intermolecular interactions. researchgate.net

Table 1: Predicted Geometrical Parameters for 8-Iodo-2,3-dihydroquinolin-4(1H)-one (Illustrative) Note: These are representative values based on DFT calculations of similar quinolinone structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4=O8 | ~1.24 Å |

| Bond Length | C8-I17 | ~2.10 Å |

| Bond Length | N1-C2 | ~1.46 Å |

| Bond Angle | C3-C4-C4a | ~117° |

| Bond Angle | C7-C8-I17 | ~119° |

| Dihedral Angle | C8a-N1-C2-C3 | ~ -25° (indicates ring pucker) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity. ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and greater polarizability. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netnih.govsemanticscholar.org These include:

Chemical Hardness (η): Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the "escaping tendency" of electrons.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. nih.gov

For 8-Iodo-2,3-dihydroquinolin-4(1H)-one, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atom, while the LUMO would be concentrated around the carbonyl group and the C=C double bond of the enone system. The iodine atom, being highly electronegative, would also influence the distribution of these orbitals.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Illustrative) Note: Values are hypothetical, based on typical DFT results for similar heterocyclic compounds.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |

| Chemical Softness | S | 1 / η | 0.43 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.15 |

| Electrophilicity Index | ω | μ2 / 2η | 3.66 |

DFT calculations are invaluable for mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. mdpi.com This allows for the determination of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies.

For 8-Iodo-2,3-dihydroquinolin-4(1H)-one, this methodology could be applied to study various reactions. For example, in a Suzuki-Miyaura cross-coupling reaction, where the iodine atom is replaced, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The calculations would identify the rate-determining step by finding the transition state with the highest energy, providing deep mechanistic insight that can be difficult to obtain experimentally.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for finding static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and molecular flexibility at a given temperature. nih.govresearchgate.net

An MD simulation of 8-Iodo-2,3-dihydroquinolin-4(1H)-one in a solvent like water or DMSO would reveal the dynamic behavior of the six-membered non-aromatic ring. This ring is not planar and can adopt various conformations (e.g., twist-boat, sofa). The simulation would show the transitions between these conformations and identify the most populated (i.e., most stable) states over time. This information is crucial for understanding how the molecule's shape might adapt when interacting with a biological target like a protein.

Quantum Chemical Analysis of Tautomerism and Isomerism

Many molecules can exist in different structural forms called tautomers, which can interconvert. For 4-quinolinone derivatives, the most significant tautomerism is the keto-enol equilibrium between the 4-oxo form (a lactam) and the 4-hydroxy form (a quinolinol). researchgate.netnuph.edu.ua Quantum chemical calculations, particularly DFT, can be used to determine the relative stability of these tautomers by computing their total energies. researchgate.net

For 8-Iodo-2,3-dihydroquinolin-4(1H)-one, studies on related quinolin-4(1H)-ones strongly suggest that the keto (NH-4-oxo) form is significantly more stable than the enol (4-hydroxy) tautomer in both the gas phase and in solution. researchgate.netnuph.edu.ua DFT calculations would quantify this energy difference, confirming the predominance of the keto tautomer under normal conditions. This is critical, as the different tautomers have distinct chemical properties and hydrogen bonding capabilities, which would affect their biological activity.

Molecular Docking Simulations for Ligand-Protein Interactions (in vitro mechanistic insights)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com It is a fundamental tool in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a target protein. researchgate.netbiointerfaceresearch.com The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. mdpi.com

Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have been investigated as inhibitors for various protein targets, including kinases and efflux pumps like P-glycoprotein. nih.govnih.gov A molecular docking simulation of 8-Iodo-2,3-dihydroquinolin-4(1H)-one into a relevant protein target would provide mechanistic insights into its potential biological activity. For example, the simulation could reveal key hydrogen bonds between the carbonyl oxygen or the N-H group and amino acid residues in the active site. The bulky iodine atom at the 8-position would also be assessed for its role in either favorable hydrophobic interactions or unfavorable steric clashes. The results are typically ranked by a scoring function, which estimates the binding free energy.

Table 3: Hypothetical Molecular Docking Results for 8-Iodo-2,3-dihydroquinolin-4(1H)-one with a Protein Kinase Note: This table is for illustrative purposes only.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Carbonyl O with Lysine (backbone NH); N1-H with Glutamate (side chain C=O) |

| Hydrophobic Interactions | Iodo-substituted benzene ring with Leucine, Valine, Phenylalanine |

| Predicted Interacting Residues | Glu91, Val98, Leu112, Lys130, Phe185 |

8 Iodo 2,3 Dihydroquinolin 4 1h One As a Versatile Synthetic Building Block and Privileged Scaffold

Role in the Synthesis of Complex Heterocyclic Systems

The 8-iodo-2,3-dihydroquinolin-4(1H)-one scaffold is a powerful precursor for the construction of intricate heterocyclic systems. The carbon-iodine bond is readily activated by transition metal catalysts, most notably palladium and copper, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is instrumental in synthesizing fused polycyclic structures and a wide array of substituted quinoline (B57606) derivatives.

A key application of 8-iodo-2,3-dihydroquinolin-4(1H)-one is in the synthesis of tricyclic heteroaromatic compounds, specifically those containing a fused pyrrole (B145914) ring. The construction of the 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one system can be efficiently achieved through a facile, two-step synthetic sequence starting from the 8-iodo precursor. nih.govaurigeneservices.com

This strategy involves a transition metal-mediated reaction cascade:

Sonogashira Coupling: The first step is a palladium- and copper-catalyzed Sonogashira coupling between the 8-iodo-2,3-dihydroquinolin-4(1H)-one and a terminal alkyne. This reaction forms a new carbon-carbon bond at the 8-position, tethering the alkyne moiety to the quinolinone core. aurigeneservices.com

Intramolecular Cyclization: The resulting 8-alkynyl intermediate then undergoes an intramolecular C-N bond-forming reaction. This cyclization step, often promoted by the same or a different transition metal catalyst, leads to the formation of the fused five-membered pyrrole ring, yielding the desired tricyclic system. nih.govaurigeneservices.com

This method provides a general and effective route to 5-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ones, a class of compounds investigated for their potential as activators of SIRT1 (Sirtuin 1), a protein involved in cellular regulation. aurigeneservices.com The versatility of the Sonogashira reaction allows for the introduction of various substituents on the newly formed pyrrole ring by simply changing the terminal alkyne coupling partner.

| Starting Material | Reaction Sequence | Product Scaffold |

| 8-Iodo-2,3-dihydroquinolin-4(1H)-one | 1. Sonogashira Coupling with R-C≡CH 2. Intramolecular Cyclization | 5-R-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one |

The iodine atom at the 8-position serves as a versatile anchor point for diversification of the quinolinone scaffold through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has been effectively employed to synthesize 8-aryl and 8-heteroaryl substituted quinolinones. nih.govnih.gov This reaction involves the coupling of the 8-iodoquinolinone with a wide range of boronic acids or boronic esters, enabling the introduction of diverse aromatic and heteroaromatic moieties.

A notable example is the Suzuki-Miyaura cross-coupling of 8-iodoquinolin-4(1H)-one with a benzothiadiazole (BTZ) bispinacol boronic ester. This reaction proceeds rapidly to afford 8,8'-(benzo[c] acs.orgnih.govbohrium.comthiadiazole-4,7-diyl)bis(quinolin-4-ol), a complex derivative with potential applications as a photosensitizer. researchgate.net

The high reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows for selective and sequential cross-coupling reactions if other halogens are present on the scaffold, further enhancing its synthetic utility. nih.gov This strategic functionalization is crucial for building molecular complexity and generating libraries of compounds for structure-activity relationship (SAR) studies.

| Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base | 8-Aryl/Heteroaryl-dihydroquinolinone |

| Heck | Alkene, Pd Catalyst, Base | 8-Alkenyl-dihydroquinolinone |

| Sonogashira | Terminal Alkyne, Pd/Cu Catalysts, Base | 8-Alkynyl-dihydroquinolinone |

| Buchwald-Hartwig | Amine, Pd Catalyst, Base | 8-Amino-dihydroquinolinone |

Application in Drug Discovery and Medicinal Chemistry Research (Scaffold-Based Approaches)

The 2,3-dihydroquinolin-4(1H)-one framework is recognized as a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets. researchgate.netnih.gov The 8-iodo derivative is a key platform for scaffold-based drug design, where the core structure is systematically decorated with different substituents to explore and optimize biological activity. Its utility in lead optimization and the design of chemical probes is a direct consequence of the synthetic flexibility afforded by the iodine atom.

Lead optimization is an iterative process in drug discovery focused on enhancing the potency, selectivity, and pharmacokinetic properties of a promising lead compound. The 8-iodo-2,3-dihydroquinolin-4(1H)-one scaffold is an ideal starting point for such campaigns. The ability to perform cross-coupling reactions at the 8-position allows medicinal chemists to systematically probe the structure-activity relationships.

A case study in the optimization of quinolone-based compounds highlights this approach. In the development of novel anticancer agents targeting tubulin, a series of quinolone-chalcone derivatives were synthesized and evaluated. nih.gov This structure-activity relationship study identified compounds like CTR-21, an 8-methoxy-quinolin-2(1H)-one derivative, as a potent lead. The synthesis of such 8-substituted analogs relies on precursors like 8-haloquinolinones. By modifying substituents at this position, researchers can fine-tune properties such as metabolic stability and target engagement. nih.gov

Another example involves the optimization of quinolinone derivatives as allosteric inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a validated therapeutic target in several cancers. nih.gov An initial lead compound was systematically modified to improve its metabolic profile and oral bioavailability, leading to the identification of a preclinical candidate. This process involves creating a library of analogs with diverse substituents, a task for which an 8-iodo precursor is perfectly suited, allowing for the rapid introduction of various chemical groups to explore the chemical space around the core scaffold. nih.gov

| Lead Optimization Goal | Synthetic Strategy at C8-Position | Example of Resulting Group |

| Improve Potency | Suzuki Coupling | Introduction of specific aryl groups to enhance target binding |

| Enhance Metabolic Stability | Introduction of groups like methoxy | Block sites of metabolic attack (e.g., CTR-21) nih.gov |

| Increase Solubility | Buchwald-Hartwig Amination | Addition of polar amine-containing substituents |

| Modulate Lipophilicity | Sonogashira/Hydrogenation | Introduction of varied alkyl or cycloalkyl groups |

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a biological system. researchgate.net The 8-iodo-2,3-dihydroquinolin-4(1H)-one scaffold is an excellent starting point for the rational design of such probes. The iodo group can be used to attach various functional moieties, such as:

Reporter Groups: Fluorescent dyes or fluorophores can be attached via cross-coupling to allow for visualization and quantification of the target protein in cells or tissues.

Affinity Tags: Molecules like biotin (B1667282) can be linked to the scaffold, enabling the isolation and identification of the target protein and its binding partners from complex biological mixtures. nih.gov

Reactive Moieties: Photo-affinity labels or other reactive groups can be installed to create covalent probes that permanently bind to their target, facilitating protein identification and structural studies.

Derivatives of the closely related 8-aminoquinoline (B160924) have been extensively developed as fluorescent probes, particularly for sensing metal ions like zinc (Zn²⁺). bohrium.commdpi.comnih.govresearchgate.net These probes, such as Dansyl-8-aminoquinoline (DAQ), often function through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov The 8-iodo-2,3-dihydroquinolin-4(1H)-one is a direct precursor to these 8-aminoquinoline probes through palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination. This synthetic route allows for the facile creation of a diverse range of sensor molecules by varying the amine component.

| Probe Type | Functional Moiety Attached at C8 | Synthetic Method from 8-Iodo Precursor |

| Fluorescent Probe | Dansyl or other fluorophore | Buchwald-Hartwig Amination (to form 8-aminoquinoline first) |

| Affinity Probe | Biotinylated linker | Sonogashira or Suzuki coupling |